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Introduction
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a

fundamental transformation in organic synthesis, crucial for the construction of complex

molecules in academic research and the pharmaceutical industry. A prominent class of mild

oxidation protocols utilizes an "activated" sulfoxide as the terminal oxidant. While dimethyl

sulfoxide (DMSO) is overwhelmingly the reagent of choice in well-established named reactions

such as the Swern, Parikh-Doering, and Corey-Kim oxidations, the analogous use of diethyl
sulfoxide (DESO) is less documented.[1] This document provides detailed application notes

and protocols for these key named reactions, assuming the general reactivity of diethyl
sulfoxide will parallel that of dimethyl sulfoxide, and highlights the expected mechanistic

pathways. It is important to note that while a patent suggests the broader applicability of "dialkyl

sulfoxides" in such oxidations, specific experimental data for diethyl sulfoxide in these named

reactions is sparse in the reviewed literature.[2] Therefore, the provided protocols are based on

their well-established DMSO counterparts and should be considered as starting points for

optimization when using diethyl sulfoxide.

Named Reactions Featuring Activated Sulfoxide
Reagents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1198403?utm_src=pdf-interest
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.researchgate.net/publication/373475039_Chamber_studies_of_OH_dimethyl_sulfoxide_and_dimethyl_disulfide_insights_into_the_dimethyl_sulfide_oxidation_mechanism
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://patents.google.com/patent/US3901896A/en
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Swern, Parikh-Doering, and Corey-Kim oxidations are premier methods for the mild

oxidation of alcohols, avoiding the harsh conditions and heavy metal reagents of other

methods.[3][4][5] They all rely on the in-situ formation of a highly electrophilic sulfur species

from a sulfoxide and an activating agent. This species then reacts with the alcohol to form an

alkoxysulfonium salt, which, upon deprotonation, collapses to the desired carbonyl compound

and a dialkyl sulfide.[5][6][7]

The Swern Oxidation
The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate the

sulfoxide at low temperatures.[3][6] It is prized for its mild conditions and broad functional group

tolerance.[3]

General Reaction Scheme:

Mechanism of Action:

The reaction proceeds through the initial formation of a chloro(diethyl)sulfonium species, which

then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered

base, typically triethylamine, to form a sulfur ylide. This ylide then undergoes a[8][9]-

sigmatropic rearrangement via a five-membered ring transition state to yield the carbonyl

product and diethyl sulfide.[3]

Experimental Protocol (Adapted from DMSO-based procedure):

A solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane (DCM) is

cooled to -78 °C under an inert atmosphere.

A solution of diethyl sulfoxide (2.0 - 2.5 equivalents) in anhydrous DCM is added dropwise,

maintaining the temperature below -60 °C. The mixture is stirred for 15-30 minutes.

A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise, again

maintaining the low temperature. The reaction is stirred for 30-60 minutes.

Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to

warm to room temperature.
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The reaction is quenched with water, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Swern Oxidation:

Substrate (Alcohol)
Product
(Aldehyde/Ketone)

Yield (%) Reference

1-Decanol Decanal 95 [6]

Cyclohexanol Cyclohexanone 98 [6]

Geraniol Geranial 85 [3]

(S)-(-)-2-Methyl-1-

butanol

(S)-(+)-2-

Methylbutanal
92 [6]

Logical Relationship Diagram for Swern Oxidation:
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Swern Oxidation Workflow
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Caption: Workflow for the Swern oxidation of alcohols.

The Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex (SO3·py) as a milder

activating agent for the sulfoxide, allowing the reaction to be performed at or above 0 °C.[4]
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General Reaction Scheme:

Mechanism of Action:

The mechanism is analogous to the Swern oxidation. The sulfoxide is activated by the

SO3·pyridine complex. The alcohol then attacks the activated sulfur species to form an

alkoxysulfonium salt. A base, such as triethylamine or diisopropylethylamine, facilitates the

deprotonation to form a sulfur ylide, which then collapses to the carbonyl product and diethyl

sulfide.[4][7]

Experimental Protocol (Adapted from DMSO-based procedure):

To a solution of the alcohol (1.0 equivalent) and triethylamine (3.0 - 5.0 equivalents) in

anhydrous DCM or a mixture of DCM and diethyl sulfoxide at 0 °C is added the sulfur

trioxide-pyridine complex (1.5 - 3.0 equivalents) portion-wise.

The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room

temperature and stirred for an additional 1-2 hours.

The reaction is quenched with water and the layers are separated.

The aqueous layer is extracted with DCM.

The combined organic layers are washed with saturated aqueous copper sulfate solution (to

remove pyridine), water, and brine, then dried over anhydrous magnesium sulfate, filtered,

and concentrated.

The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Parikh-Doering Oxidation:
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Substrate (Alcohol)
Product
(Aldehyde/Ketone)

Yield (%) Reference

1-Octanol Octanal 92 [7]

Cyclododecanol Cyclododecanone 96 [4]

Benzyl alcohol Benzaldehyde 95 [7]

4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 98 [7]

Reaction Pathway Diagram for Parikh-Doering Oxidation:

Parikh-Doering Oxidation Mechanism

Diethyl Sulfoxide
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Caption: Key steps in the Parikh-Doering oxidation.

The Corey-Kim Oxidation
In the Corey-Kim oxidation, the reactive electrophilic sulfur species is generated from the

reaction of N-chlorosuccinimide (NCS) with diethyl sulfide (DES), the reduced form of diethyl
sulfoxide. The resulting species then reacts with the alcohol. Alternatively, the reaction can be

initiated with diethyl sulfoxide and an activating agent that generates the required chloro-

sulfonium species.[5]

General Reaction Scheme (starting from diethyl sulfide):

Mechanism of Action:

Diethyl sulfide reacts with NCS to form an electrophilic S-chloro sulfonium species. The alcohol

attacks this species, leading to an alkoxysulfonium salt. Subsequent addition of a base, such

as triethylamine, induces an elimination reaction to furnish the final carbonyl compound and

regenerate diethyl sulfide.[5]

Experimental Protocol (Adapted from DMS-based procedure):

A solution of N-chlorosuccinimide (1.1 - 1.3 equivalents) in anhydrous toluene is cooled to 0

°C under an inert atmosphere.

Diethyl sulfide (1.1 - 1.3 equivalents) is added dropwise, and the mixture is stirred for 30

minutes at 0 °C.

The mixture is cooled to -25 °C, and a solution of the alcohol (1.0 equivalent) in anhydrous

toluene is added.

The reaction is stirred at -25 °C for 1-2 hours.

Triethylamine (1.1 - 1.3 equivalents) is added, and the reaction is allowed to warm to room

temperature.

The reaction mixture is diluted with ether and washed with 1% HCl, water, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMS-based Corey-Kim Oxidation:

Substrate (Alcohol)
Product
(Aldehyde/Ketone)

Yield (%) Reference

1-Heptanol Heptanal 94 [5]

2-Octanol 2-Octanone 95 [5]

Cinnamyl alcohol Cinnamaldehyde 85 [5]

4-tert-

Butylcyclohexanol

4-tert-

Butylcyclohexanone
93 [5]

Corey-Kim Oxidation Experimental Workflow:
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Corey-Kim Oxidation Workflow
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Caption: Experimental workflow for the Corey-Kim oxidation.
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Discussion on the Use of Diethyl Sulfoxide
While the protocols and data presented are based on reactions with DMSO, the chemical

principles are expected to be directly applicable to diethyl sulfoxide. The ethyl groups in

DESO are slightly more electron-donating than the methyl groups in DMSO, which might subtly

influence the reactivity of the intermediate sulfonium species. However, these effects are

generally not expected to fundamentally alter the course of the reaction. The primary difference

for the experimentalist will be the physical properties of the byproduct, diethyl sulfide,

compared to dimethyl sulfide. Diethyl sulfide has a higher boiling point (92 °C) than dimethyl

sulfide (37 °C), which may require adjustments in the workup procedure for its removal. The

odor profile, while still unpleasant, may also differ.

Conclusion
The Swern, Parikh-Doering, and Corey-Kim oxidations are powerful and versatile methods for

the synthesis of aldehydes and ketones. Although the literature predominantly cites the use of

dimethyl sulfoxide, the underlying mechanisms strongly suggest that diethyl sulfoxide can

function as a competent reagent in these transformations. The provided protocols, adapted

from established DMSO-based procedures, offer a solid foundation for the application of

diethyl sulfoxide in these important named reactions, enabling researchers and professionals

in drug development to explore its utility in their synthetic endeavors. Further experimental

validation and optimization are encouraged to fully elucidate the scope and potential

advantages of using diethyl sulfoxide in these contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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